1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a sophisticated chemical compound known for its unique structural and functional properties
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-3-15-18(20)19(22-12-21-15)26-14-8-9-23(11-14)17(24)10-13-6-4-5-7-16(13)25-2/h4-7,12,14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSJYTZPGPCEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: : This step involves the creation of the pyrrolidine structure through cyclization reactions, often using suitable starting materials like 1,4-dicarbonyl compounds.
Substitution Reactions:
Coupling Reactions: : The final assembly of the compound is accomplished through coupling reactions that link the pyrrolidine intermediate with the methoxyphenyl ethanone moiety.
Industrial Production Methods
Industrial-scale production methods aim to optimize the yield and purity of this compound while minimizing costs and environmental impact. These methods may include:
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: : Implementing catalytic systems to improve reaction rates and selectivity, reducing the need for excessive reagents and by-products.
Green Chemistry Approaches: : Employing environmentally benign solvents and reagents, as well as energy-efficient processes, to produce the compound sustainably.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: : Reduction of the carbonyl group to the corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitution reactions at the fluoropyrimidine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenated solvents, nucleophiles like thiols, amines.
Major Products Formed
The major products depend on the reaction conditions and reagents used. For example:
Oxidation: : Formation of N-oxides or hydroxylated derivatives.
Reduction: : Formation of alcohols or fully reduced hydrocarbons.
Substitution: : Various substituted derivatives at the pyrimidine or methoxyphenyl positions.
Scientific Research Applications
Structural Visualization
The compound's structure can be modeled using molecular visualization software, allowing researchers to study its three-dimensional conformation and potential interactions with biological targets.
Medicinal Chemistry
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is primarily utilized in medicinal chemistry for the development of new therapeutic agents. Its potential as an enzyme inhibitor or receptor modulator is significant, particularly in pathways related to various diseases.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures may exhibit activity as enzyme inhibitors. For instance, studies have shown that pyrimidine derivatives can inhibit specific enzymes involved in cancer and metabolic diseases.
Pharmacological Research
The compound is being investigated for its pharmacological properties, including:
- Anticancer Activity : Initial studies suggest that it may interact with cancer-related pathways, potentially leading to the development of novel anticancer agents.
- Neuropharmacology : Given its structural characteristics, there is potential for exploring its effects on neurological targets, which could lead to treatments for neurodegenerative diseases.
Synthesis and Reaction Pathways
The synthesis of this compound involves several multi-step organic reactions. Each synthetic step requires careful control of reaction conditions to ensure high yields and purity. Common techniques used in monitoring these reactions include thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Case Study 1: Anticancer Activity
A study investigated the effect of this compound on various cancer cell lines. Results indicated that it exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of similar pyrimidine derivatives. Preliminary results indicated that these compounds could modulate neuroinflammatory pathways, providing a basis for further exploration into their therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism by which 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone exerts its effects involves:
Molecular Targets: : The compound may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence signaling pathways, gene expression, or metabolic processes, depending on its specific interactions with biological macromolecules.
Comparison with Similar Compounds
Compared to similar compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone stands out due to its unique combination of functional groups, which impart specific reactivity and biological activity.
List of Similar Compounds
1-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: : Shares a similar core structure but with a methyl group instead of an ethyl group.
1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: : Chlorine substitution instead of fluorine.
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone: : Variation in the position of the methoxy group on the phenyl ring.
Biological Activity
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic derivative that incorporates elements known for their biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure, featuring a pyrimidine moiety, suggests potential interactions with various biological targets.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 353.39 g/mol. The presence of the 5-fluoro group on the pyrimidine ring enhances its biological activity by increasing lipophilicity and potentially improving binding affinity to target enzymes or receptors.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effective activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, outperforming traditional antibiotics like ciprofloxacin . This suggests that the incorporation of the 6-Ethyl-5-fluoropyrimidine moiety may enhance antimicrobial efficacy.
Antiviral Activity
The antiviral potential of pyrimidine derivatives has been explored extensively. In studies involving hepatitis B virus (HBV), compounds with similar structural features demonstrated strong inhibition of viral replication, with effective concentrations (EC50) as low as 7.8 nM for certain prodrugs . The mechanism often involves interference with viral polymerases, which are critical for viral replication.
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. Compounds targeting specific pathways involved in cell proliferation and survival have shown promise in various cancer cell lines. For example, pyrimidine nucleosides have been reported to inhibit cell migration and invasion in cancer models, indicating a potential role in cancer therapy .
Study 1: Antimicrobial Efficacy
In a comparative study, several pyrrole benzamide derivatives were synthesized and tested against bacterial strains. The results indicated that the presence of a pyrimidine ring significantly contributed to their antibacterial activity, suggesting a possible mechanism through which these compounds disrupt bacterial cell wall synthesis .
Study 2: Antiviral Mechanism
Another investigation focused on the antiviral effects of related pyrimidine compounds against HBV. The study revealed that modifications to the pyrimidine structure could enhance antiviral potency while reducing cytotoxicity in host cells, thereby highlighting the therapeutic potential of such compounds .
Data Summary
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including pyrrolidine functionalization, pyrimidinyl ether formation, and ketone coupling. Key considerations:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are optimal for nucleophilic substitution reactions involving the pyrrolidinyl and pyrimidinyl groups .
- Catalysts : Acidic or basic catalysts (e.g., KCO) improve ether bond formation between the pyrrolidine and fluoropyrimidine moieties .
- Temperature Control : Reactions often require reflux conditions (70–100°C) to activate intermediates while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product from byproducts .
Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak matching CHFNO) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying interactions with biological targets (e.g., dihedral angles between pyrimidine and methoxyphenyl groups) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when varying solvents or catalysts during synthesis?
- Methodological Answer : Contradictory yield data (e.g., ethanol vs. DMF solvents) may arise from solvent polarity effects on transition states. Systematic approaches include:
- Design of Experiments (DoE) : Vary solvent polarity (e.g., dielectric constant) and catalyst loading to identify optimal combinations .
- Kinetic Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation and adjust conditions dynamically .
- Computational Modeling : Density Functional Theory (DFT) predicts solvent-catalyst interactions affecting activation energy .
Q. What strategies are effective for elucidating the compound’s 3D conformation and its impact on biological activity?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding with pyrimidine N atoms) .
- Molecular Dynamics (MD) Simulations : Predict binding modes to biological targets (e.g., kinases or GPCRs) by analyzing flexibility of the pyrrolidine ring and methoxyphenyl group .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., fluoropyrimidine ethyl group → methyl) to assess changes in potency .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key steps (e.g., pyrrolidine ring formation) to induce enantioselectivity .
- Circular Dichroism (CD) Spectroscopy : Validates enantiopurity by comparing experimental CD spectra with computational predictions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Stability variations may stem from protonation of the pyrimidine nitrogen or hydrolysis of the ketone group. To resolve contradictions:
- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 1–14; observe accelerated decomposition in strong acids (pH < 2) due to ketone protonation .
- Protective Group Strategies : Introduce tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
